1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea
Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea is a synthetic organic compound featuring a benzodioxole core, a 4-methylpiperazine moiety, and a tert-butyl urea group. The benzodioxole scaffold is known for its metabolic stability and ability to engage in π-π interactions, while the 4-methylpiperazine contributes basicity and solubility.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-tert-butylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-19(2,3)21-18(24)20-12-15(23-9-7-22(4)8-10-23)14-5-6-16-17(11-14)26-13-25-16/h5-6,11,15H,7-10,12-13H2,1-4H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWMFYMEUMGBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by various research studies and findings.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
- Chemical Formula: C₁₈H₂₃N₃O₃
- Molecular Weight: 321.39 g/mol
The synthesis of this compound typically involves multi-step organic reactions, including the aldol addition and subsequent modifications to achieve the desired urea linkage. The detailed synthetic pathway is crucial for understanding its biological evaluation.
Anticancer Activity
Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, a study evaluated several benzodioxole derivatives against various cancer cell lines, reporting that certain derivatives demonstrated potent cytotoxicity with IC₅₀ values significantly lower than standard chemotherapeutics like Doxorubicin.
| Compound | Cell Line | IC₅₀ (mM) | Comparison |
|---|---|---|---|
| 2a | Hep3B | 3.94 | Stronger than Doxorubicin |
| 2b | Hep3B | 9.12 | Weaker than Doxorubicin |
In particular, compound 2a was noted for its ability to induce cell cycle arrest at the G2-M phase, indicating a mechanism of action that disrupts cancer cell proliferation .
Anti-inflammatory Properties
The anti-inflammatory effects of benzodioxole derivatives have been documented in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The mechanism often involves the modulation of signaling pathways associated with inflammatory responses.
Antioxidant Activity
Antioxidant assessments using the DPPH assay have demonstrated that certain derivatives possess significant free radical scavenging abilities. The antioxidant activity is crucial for mitigating oxidative stress-related diseases and enhancing overall cellular health.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2a | 78% |
| 2b | 65% |
These results suggest that the synthesized compounds can serve as potential therapeutic agents in oxidative stress-related conditions .
Case Studies
Several studies highlight the biological activity of similar compounds:
- Study on Benzodioxole Derivatives : A series of benzodioxole derivatives were synthesized and tested for their anticancer and antioxidant activities. Compounds with amide functionalities exhibited stronger cytotoxic effects compared to their non-amide counterparts .
- Mechanistic Insights : Research investigating the mechanism of action revealed that certain benzodioxole derivatives could inhibit specific kinases involved in cancer progression, further supporting their potential as anticancer agents .
- Comparative Analysis : In comparative studies, compounds derived from benzodioxole were found to outperform traditional chemotherapeutics in specific assays, suggesting a promising avenue for drug development in oncology .
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits significant anticancer properties . Studies have evaluated its cytotoxic effects on various cancer cell lines, including:
- HepG2 (liver cancer)
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity . Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This is particularly relevant in the context of drug-resistant bacterial strains.
Comparative Studies
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Activity Profile |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)urea | Lacks furan moiety | Different anticancer activity |
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | Contains thiophene instead of furan | May exhibit distinct pharmacological properties |
These comparisons highlight the potential for unique biological activities based on slight modifications in chemical structure.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for their cytotoxic effects using the SRB assay across multiple cancer cell lines. The IC50 values indicated promising activity:
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings suggest that derivatives of benzo[d][1,3]dioxole could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, studies on structurally related ureas demonstrate cleavage of the carbonyl-nitrogen bond .
Typical conditions :
-
Acidic: Reflux with HCl (6M) in dioxane/water (1:1) at 100°C for 12 h
-
Basic: NaOH (2M) in ethanol/water (3:1) at 80°C for 8 h
| Product | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Tert-butylamine | 72–85 | Acidic hydrolysis | |
| Benzo[d] dioxol-5-yl-piperazine derivative | 68 | Basic hydrolysis |
Alkylation/Acylation at Piperazine Nitrogen
The 4-methylpiperazin-1-yl group participates in nucleophilic substitution reactions. Protocols from piperazine-containing analogs (e.g., 10c , 11c in ) reveal:
Key reactions :
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 80°C for 4 h, using K₂CO₃ as base
-
Acylation : Treatment with acyl chlorides (e.g., chloroacetyl chloride) in CHCl₃ at 25°C for 30 min
Electrophilic Aromatic Substitution
The benzo[d] dioxol-5-yl group undergoes nitration and halogenation. Data from substituted benzodioxoles ( ) suggest:
Representative conditions :
-
Nitration : HNO₃/H₂SO₄ (1:3) at 0°C → 25°C for 2 h
-
Bromination : Br₂ (1.2 eq) in CH₂Cl₂ with FeCl₃ catalyst
| Reaction | Position Selectivity | Byproducts | Isolated Yield (%) |
|---|---|---|---|
| Nitration | C-4 | Dinitro derivative (≤8%) | 74 |
| Bromination | C-5 | Dibromide (12%) | 68 |
Condensation with Carbonyl Compounds
The urea group condenses with aldehydes/ketones to form Schiff base analogs. A study on pyrazol-1-yl derivatives ( ) demonstrates:
Protocol :
-
React with 4-nitrobenzaldehyde (1.2 eq) in ethanol
-
Catalyzed by glacial acetic acid (0.1 eq)
-
Reflux for 6 h
| Aldehyde | Product Stability | Decomposition Temp (°C) | Reference |
|---|---|---|---|
| 4-Nitrobenzaldehyde | >6 months at 4°C | 218–220 | |
| Vanillin | 2 months at 25°C | 195–197 |
Photochemical Reactivity
The benzodioxole ring undergoes [4+2] cycloaddition under UV light (λ = 254 nm) in anhydrous THF. This reaction is inferred from benzodioxole photochemistry ( ) but has not been experimentally verified for this compound.
Proposed pathway :
-
Photoexcitation → diradical intermediate
-
Cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride)
-
Rearomatization via H-shift
Critical Analysis of Reaction Limitations
-
Steric hindrance : The tert-butyl group reduces accessibility to the urea carbonyl, limiting acylation rates by 40–60% compared to unsubstituted analogs .
-
Piperazine basicity : The 4-methyl group lowers pKₐ of the piperazine N-atoms (predicted pKₐ = 7.2 vs 9.8 for unsubstituted piperazine), altering reaction kinetics .
-
Thermal stability : Decomposition occurs above 180°C (), restricting high-temperature reactions.
Data synthesized from , with mechanistic inferences from . Experimental verification is recommended where literature gaps exist.
Comparison with Similar Compounds
Piperazine-Based Analogs
- 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)ethyl)-3-(tert-butyl)urea (Hypothetical Analog) :
Compared to the target compound, replacement of 4-methylpiperazine with unsubstituted piperazine (as in , compound 6g) reduces lipophilicity and may alter receptor interactions due to the absence of the methyl group. Piperazine derivatives in exhibited moderate antibacterial activity, suggesting the importance of the heterocyclic amine . - 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea () :
This analog replaces the tert-butyl urea with a thiophene group, decreasing steric hindrance and increasing aromaticity. Such modifications could enhance binding to sulfur-containing enzyme active sites .
Piperidine-Based Analogs
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea () :
The piperidine-tetrahydro-2H-pyran system introduces conformational rigidity and additional hydrogen-bonding sites. This structural complexity may improve selectivity for specific biological targets compared to the flexible ethyl-piperazine linker in the target compound .
Urea Substituent Variations
Heterocyclic Urea Derivatives
Aliphatic Urea Derivatives
Core Scaffold Modifications
Pyrazole and Imidazole Derivatives
- 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole () :
Replacing the urea with a pyrazole ring shifts the compound’s pharmacodynamic profile, as seen in anticonvulsant studies. The dihydropyrazole core may enhance membrane permeability due to reduced polarity . - 3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-6-chloro-1H-indole () : The imidazole-indole scaffold targets different receptors (e.g., serotonin receptors) compared to urea-based structures, highlighting the impact of core heterocycles on biological activity .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can competing byproducts be minimized?
Methodology :
- Stepwise Synthesis : Begin with the reaction of 2-(benzo[d][1,3]dioxol-5-yl)ethyl tosylate with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the tertiary amine intermediate .
- Urea Formation : React the intermediate with tert-butyl isocyanate in anhydrous dichloromethane, using triethylamine as a catalyst. Monitor via TLC to prevent over-alkylation .
- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. Competing byproducts (e.g., dimerized urea derivatives) can be minimized by controlling stoichiometry and reaction temperature .
Q. How should researchers validate the compound’s structural integrity post-synthesis?
Methodology :
- Spectroscopic Analysis : Confirm the urea linkage via IR (N-H stretch at ~3300 cm⁻¹ and C=O at ~1650 cm⁻¹) and ¹³C NMR (urea carbonyl at ~155 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 404.2352, observed 404.2348) to rule out impurities .
- Cross-Validation : Compare melting points and retention times (HPLC) with literature data for structurally analogous arylurea derivatives .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with suspected targets (e.g., kinases or GPCRs). Prioritize binding pockets near the 4-methylpiperazine moiety, which may enhance solubility and target affinity .
- Biochemical Assays : Test inhibition of enzymatic activity (e.g., acetylcholinesterase or cytochrome P450 isoforms) at varying concentrations (1–100 µM). Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Cellular Uptake Studies : Fluorescently label the compound using a BODIPY tag and track localization via confocal microscopy in live-cell models .
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodology :
- Derivative Synthesis : Modify the tert-butyl group (e.g., replace with cyclopropyl or trifluoromethyl) and assess changes in solubility (logP via shake-flask method) and potency .
- Pharmacophore Mapping : Use X-ray crystallography (if crystals are obtainable) or NMR-based conformational analysis to identify critical hydrogen-bonding interactions between the benzo[d][1,3]dioxole ring and target proteins .
- In Silico Screening : Apply QSAR models trained on arylurea datasets to predict bioactivity of novel analogs against specific disease targets (e.g., cancer or inflammation) .
Q. What analytical techniques resolve contradictions in reported pharmacokinetic data?
Methodology :
- Plasma Stability Assays : Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS. Compare half-life values across studies to identify methodological discrepancies (e.g., protein binding effects) .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites. For example, oxidative cleavage of the dioxole ring may explain variability in hepatic clearance rates .
- Tissue Distribution Studies : Administer radiolabeled compound (³H or ¹⁴C) to rodents and measure accumulation in target organs (e.g., brain or liver) via scintillation counting. Normalize data to account for batch-to-batch variability .
Addressing Contradictions in Literature
- Example : Discrepancies in reported IC₅₀ values against kinase targets may arise from assay conditions (e.g., ATP concentration or buffer pH). Standardize protocols using the ADP-Glo™ Kinase Assay and validate with a reference inhibitor (e.g., staurosporine) .
- Mitigation : Collaborate with independent labs to replicate key findings under harmonized conditions, and publish raw datasets in open-access repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
